BB-22 7-hydroxyquinoline isomer is a synthetic compound categorized under new psychoactive substances, primarily utilized in research contexts related to synthetic cannabinoids. It features a unique structural modification of the original BB-22 compound, where the quinoline group is substituted by an isoquinoline group at the seven position. This compound has a molecular formula of and a molecular weight of 384.50 g/mol .
BB-22 7-hydroxyquinoline isomer is synthesized for research purposes, particularly in pharmacological studies investigating synthetic cannabinoids and their interactions with the endocannabinoid system. It serves as a reference material for forensic analysis and toxicology studies, helping researchers understand the implications of synthetic cannabinoid use and their potential health effects .
The synthesis of BB-22 7-hydroxyquinoline isomer typically involves multi-step organic synthesis techniques. While specific synthetic routes are not extensively documented, it can be inferred that methods similar to those used for other synthetic cannabinoids may apply. These methods might include:
The exact conditions for synthesis, such as temperature, solvents, and catalysts, have not been widely published, indicating a need for further research into optimized pathways for laboratory synthesis .
BB-22 7-hydroxyquinoline isomer possesses a complex molecular structure characterized by its isoquinoline core. The structure can be represented as follows:
The unique substitution at the seven position distinguishes it from other related compounds, potentially influencing its binding affinity to cannabinoid receptors .
BB-22 7-hydroxyquinoline isomer can undergo several chemical reactions typical of organic compounds:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
BB-22 7-hydroxyquinoline isomer is typically presented as a crystalline solid. Specific physical properties such as melting point, boiling point, solubility, and color may vary based on purity and synthesis conditions but are not extensively documented.
The chemical properties include:
Further analyses are required to fully characterize these properties in detail .
BB-22 7-hydroxyquinoline isomer has several applications in scientific research:
Its unique structure may also provide insights into developing new therapeutic agents targeting cannabinoid receptors .
Quinoline derivatives represent a pharmaceutically privileged scaffold with demonstrated bioactivity across multiple receptor systems. The core quinoline structure—a bicyclic system fusing benzene with pyridine—provides a versatile chemical framework for drug design. Within synthetic cannabinoids like BB-22, this scaffold replaces traditional naphthalene groups (e.g., in JWH-018) to create novel psychoactive substances with potentially altered receptor binding profiles [1]. The 7-hydroxyquinoline isomer of BB-22 exemplifies this strategic modification, where the hydroxyquinoline moiety attaches at the seventh position rather than the eighth position seen in classical BB-22 [1] [3]. This positional isomerism represents a deliberate molecular diversification tactic within designer cannabinoid development.
The pharmacological relevance stems from quinoline’s ability to engage in π-π stacking interactions within cannabinoid receptor binding pockets. Molecular modeling suggests that the electron-rich nitrogen and oxygen atoms within the 7-hydroxyquinoline isomer facilitate hydrogen bonding with key residues (e.g., Lys192) in the CB1 receptor’s orthosteric site [1]. Additionally, the scaffold’s planarity may influence efficacy differentials between isomers. While direct receptor affinity data for the 7-hydroxyquinoline isomer remains limited, structural analogs like PB-22 exhibit nanomolar binding affinity (Ki = 1.7 nM for CB1), suggesting high potency potential [1].
Table 1: Core Structural Features of BB-22 Isomers
Isomer Type | Attachment Position | Core Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Classical BB-22 | 8-hydroxyquinoline | C25H24N2O2 | 384.5 |
4-hydroxyquinoline isomer | 4-position | C25H24N2O2 | 384.5 |
7-hydroxyisoquinoline isomer | 7-position | C25H24N2O2 | 384.5 |
5-hydroxyquinoline isomer | 5-position | C25H24N2O2 | 384.5 |
Positional isomerism in hydroxyquinoline derivatives profoundly influences physicochemical behavior and bioactivity. The BB-22 7-hydroxyquinoline isomer (IUPAC: isoquinolin-7-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) features a distinctive 7-position ester linkage between the hydroxyisoquinoline and indole-3-carboxylate groups [3]. This contrasts with the 4-hydroxyquinoline isomer (CAS: 2365470-95-5) and the 8-hydroxyquinoline parent compound. The specific orientation alters electron distribution, dipole moments (calculated Δμ = 1.2 D vs 4-isomer), and three-dimensional conformation [1].
Key physicochemical variations include:
Table 2: Comparative Physicochemical Properties of BB-22 Isomers
Property | 4-Hydroxyquinoline Isomer | 7-Hydroxyisoquinoline Isomer |
---|---|---|
Physical Form | Crystalline solid | Crystalline solid |
Solubility in DMSO | 10 mg/mL | Comparable (exact data pending) |
UV-Vis λmax | 264 nm | Not reported (est. 270–280 nm) |
Storage Stability | Stable at -20°C for ≥5 years | Stable at -20°C |
SMILES | O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 | O=C(OC1=CC=C(C=CN=C2)C2=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Analytical differentiation poses significant challenges due to near-identical molecular weights and similar fragmentation patterns. Liquid chromatography (LC) methods successfully resolve these isomers, whereas gas chromatography (GC) fails to separate the 5- and 7-hydroxyquinoline variants [1]. Tandem mass spectrometry (LC-MS/MS) further discriminates isomers via diagnostic fragment ions: The 7-hydroxyisoquinoline isomer generates characteristic fragments at m/z 299.1 (indole cleavage) and m/z 145.0 (protonated isoquinoline) [1] [3].
Quinoline-based medicinal compounds trace their origins to natural product isolation in the early 19th century. Quinine (1820) marked the prototypical therapeutic quinoline, followed by synthetic derivatives like chloroquine (1934). The early 2000s witnessed a paradigm shift with the intentional incorporation of quinoline into designer cannabinoids [1]. PB-22 (2013) represented the first significant quinoline-containing synthetic cannabinoid, demonstrating enhanced CB1 affinity over naphthoyl analogs. This spurred development of positional isomers like BB-22 and its 4-, 5-, and 7-hydroxyquinoline variants as legal alternatives to regulated substances [1] [3].
Key historical milestones include:
The evolution reflects a continuous structural diversification strategy within designer cannabinoid development. Each generation addresses regulatory restrictions through:
Table 3: Evolution of Quinoline-Containing Synthetic Cannabinoids
Generation | Representative Compound | Core Structural Innovation | Year Introduced |
---|---|---|---|
1st | JWH-018 | Naphthalene core | 2008 |
2nd | PB-22 | 8-Hydroxyquinoline substitution | 2013 |
3rd | BB-22 (classical) | Optimized quinoline-indole linkage | ~2015 |
4th | BB-22 7-hydroxyisoquinoline isomer | Isoquinoline core + 7-position ester | ~2018 |
This progression underscores the critical role of positional isomerism in expanding chemical space while retaining pharmacological activity. Forensic science has responded with increasingly sophisticated detection strategies, including LC-MS/MS methods capable of differentiating all known BB-22 isomers [1] [3]. The BB-22 7-hydroxyquinoline isomer exemplifies modern challenges in novel psychoactive substance identification, where minute structural variations demand advanced analytical solutions.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3